Cefotaxima
Overview
Description
Synthesis Analysis
The synthesis of Cefotaxime acid has been optimized through various methods to increase efficiency and reduce costs. Hu Wen-bin (2010) discusses an improved synthesis process using moderate solvents instead of tetrahydrofuran (THF), which is applicable in industrial production with a recovery rate of more than 165% (Hu Wen-bin, 2010). Furthermore, the THF synthesis process of Cefotaxime acid is highlighted by Qin Yi-qun (2012), where THF and water were used as solvents under optimum conditions, yielding a recovery rate of over 165% (Qin Yi-qun, 2012).
Molecular Structure Analysis
The molecular structure of Cefotaxime is characterized by its beta-lactam ring, typical of cephalosporins, which is key to its mechanism of action in inhibiting bacterial cell wall synthesis. Its stability against beta-lactamase enzymes is a critical feature that distinguishes it from earlier generations of cephalosporins.
Chemical Reactions and Properties
Cefotaxime's activity and stability can be attributed to its chemical structure, which allows for resistance against β-lactamase enzymes and provides a broad spectrum of activity against various pathogens. The synthesis of 14C-Cefotaxime for radiochemical studies shows the stability and purity of Cefotaxime in different conditions, indicating its robustness and reliability as an antibiotic (M. D. Cooke & V. Hitzel, 1985).
Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
Cefotaxime, a semisynthetic parenteral cephalosporin, exhibits exceptional activity against gram-negative organisms and stability against β-lactamases. Research has focused on understanding its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. For example, Lüthy et al. (1979) studied its pharmacokinetics in volunteers and found that it showed considerable stability against β-lactamases with a mean terminal half-life of approximately 75 minutes. The total body and renal clearances were significantly high, with a substantial percentage of the dose excreted through the kidneys within 24 hours (Lüthy et al., 1979).
Clinical Efficacy in Various Infections
Cefotaxime has been extensively studied for its efficacy in treating various infections. Jacobs et al. (1992) reviewed 2,243 cases of children receiving therapy with cefotaxime, highlighting its safety profile and efficacy in treating serious infections in hospitalized children. The study found high rates of efficacy and low rates of complications and superinfection (Jacobs et al., 1992). In another study, Lefrock and McCloskey (1982) assessed cefotaxime's effectiveness in treating skin and soft tissue infections, finding it to be highly effective with minimal serious toxicity or adverse reactions (Lefrock & McCloskey, 1982).
Use in Specific Patient Populations
Cefotaxime's application extends to various patient populations, including neonates, infants, and patients with specific conditions like cirrhosis. For instance, Kearns et al. (1992) suggested alternative dosage regimens for cefotaxime in infants and children, considering its pharmacokinetic profile and efficacy (Kearns et al., 1992). Rimola et al. (1995) examined the efficacy of different dosages of cefotaxime in treating spontaneous bacterial peritonitis in cirrhosis, finding that lower doses than traditionally recommended maintained high efficacy (Rimola et al., 1995).
Surgical Prophylaxis
Cefotaxime has been widely used for surgical prophylaxis. Jones (1990) reviewed over 9000 cases of cefotaxime prophylaxis, showing its effectiveness in a variety of operations with favorable outcomes in reducing surgery-related infections. This usage is part of a trend toward single-dose or short-course regimens for cost-effective prophylaxis (Jones, 1990).
properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9+/t10-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRBEKHLDVQUJE-VINNURBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501100149 | |
Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501100149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Claforan | |
CAS RN |
63527-53-7, 63527-52-6 | |
Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63527-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefotaxime, E- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063527537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501100149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefotaxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.436 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFOTAXIME, E- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KTC59K32X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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